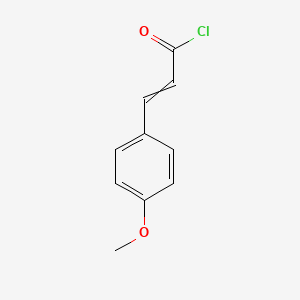

4-Methoxycinnamic acid chloride

Description

4-Methoxycinnamic acid chloride (CAS 34446-64-5), also known as p-methoxycinnamoyl chloride, is a reactive acyl chloride derivative of 4-methoxycinnamic acid. Its molecular formula is C₁₀H₉ClO₂, featuring a methoxy (-OCH₃) group at the para position of the cinnamic acid backbone . This compound is widely utilized in organic synthesis, particularly in the preparation of neoflavonoids, phthalimide derivatives, and other bioactive molecules .

Synthesis: this compound is typically synthesized via the reaction of 4-methoxycinnamic acid with oxalyl chloride in carbon disulfide, followed by purification using column chromatography. Yields vary depending on conditions; for example, a synthesis reported an 8.47% yield when reacting with 3-pentadecylphenol and aluminium trichloride .

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3 |

InChI Key |

CGOJOQBYEAVATL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Malonic Acid and p-Anisaldehyde Condensation

The preparation of 4-methoxycinnamic acid chloride begins with the synthesis of its precursor, 4-methoxycinnamic acid. A widely adopted method involves the condensation of malonic acid with p-anisaldehyde (4-methoxybenzaldehyde) under reflux conditions. In this reaction, malonic acid (1.24 g, 12 mmol) and p-anisaldehyde (1.36 g, 10 mmol) are combined in pyridine (6 mL) with piperidine (0.6 mL) as a catalyst. The mixture is heated at reflux for 4 hours, after which it is cooled and acidified with hydrochloric acid (10 M, 80 mL) to precipitate the product. This method yields 4-methoxycinnamic acid as a white powder with a 98% yield.

The reaction proceeds via a Knoevenagel condensation mechanism, where piperidine facilitates the deprotonation of malonic acid, enabling nucleophilic attack on the aldehyde. The resultant α,β-unsaturated acid is characterized by NMR (CDOD, 300 MHz): δ 7.62 (d, J = 16.0 Hz, 1H), 7.58–7.47 (m, 2H), 7.01–6.88 (m, 2H), 6.33 (d, J = 15.9 Hz, 1H), 3.82 (s, 3H).

Preparation of this compound

Oxalyl Chloride in Diethyl Ether

The most frequently reported method for converting 4-methoxycinnamic acid to its acid chloride employs oxalyl chloride in diethyl ether. In this procedure, 4-methoxycinnamic acid is treated with oxalyl chloride (1.5 equivalents) in anhydrous diethyl ether under inert conditions. The reaction is typically conducted at room temperature until gas evolution ceases, indicating complete conversion. The resulting 4-methoxycinnamoyl chloride is then used directly in subsequent reactions without isolation, as exemplified in the synthesis of unsaturated Weinreb amides.

This method is favored for its simplicity and high efficiency, with subsequent reactions achieving yields up to 95%. The use of diethyl ether as a solvent minimizes side reactions, while the volatile nature of the solvent facilitates easy removal under reduced pressure.

Oxalyl Chloride in Toluene

An alternative approach utilizes toluene as the reaction solvent, offering improved solubility for larger-scale syntheses. Here, 4-methoxycinnamic acid is dissolved in toluene and treated with oxalyl chloride (1.2 equivalents) at room temperature. The mixture is stirred until the acid is fully consumed, as confirmed by TLC or IR spectroscopy. The solvent and excess oxalyl chloride are subsequently evaporated under vacuum, yielding the acid chloride as a pale yellow solid.

This method is particularly advantageous in AlCl-catalyzed condensations with phenols, where toluene’s high boiling point (110°C) allows for elevated reaction temperatures if required. The chloride produced via this route has been successfully employed in the synthesis of neoflavonoids, such as 7-hydroxy-5-methyl-4-(4’-methoxyphenyl)-3,4-dihydrocoumarin, with yields exceeding 18%.

Comparative Analysis of Chlorination Methods

The choice between diethyl ether and toluene hinges on reaction scale, downstream applications, and practical considerations:

Both methods avoid the use of thionyl chloride, which, while effective for analogous benzoyl chlorides, is less commonly reported for 4-methoxycinnamic acid derivatives.

Applications in Organic Synthesis

Synthesis of Weinreb Amides

4-Methoxycinnamoyl chloride serves as a critical precursor for Weinreb amides, which are invaluable in ketone synthesis. For instance, treatment with N,O-dimethylhydroxylamine in dichloromethane affords the corresponding amide, which undergoes nucleophilic acyl substitution with Grignard reagents to yield α,β-unsaturated ketones.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamic acid chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form paramethoxycinnamic acid and hydrochloric acid.

Reduction: It can be reduced to paramethoxycinnamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

Paramethoxycinnamic acid: from hydrolysis.

Paramethoxycinnamyl alcohol: from reduction.

Scientific Research Applications

Chemistry: 4-Methoxycinnamic acid chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: It is used in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .

Industry: In the industrial sector, paramethoxycinnamoyl chloride is used in the production of UV-absorbing agents, which are incorporated into sunscreens and other cosmetic products to protect the skin from harmful UV radiation .

Mechanism of Action

The mechanism of action of paramethoxycinnamoyl chloride and its derivatives involves interaction with cellular components. For instance, some derivatives interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . In antibacterial applications, it targets specific bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include cinnamic acid derivatives with varying substituents on the aromatic ring. These differences influence reactivity, stability, and biological activity:

Key Research Findings

- Substituent Effects: Methoxy groups enhance electron density, improving resonance stabilization in intermediates. However, additional substituents (e.g., 3,4-dimethoxy) can sterically hinder reactions, reducing yields compared to monosubstituted analogs .

- Yield Optimization: Reactions involving this compound often require controlled conditions (e.g., ice baths, anhydrous solvents) to mitigate hydrolysis, a challenge less pronounced in methyl- or chloro-substituted derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-methoxycinnamic acid chloride from its acid precursor?

The synthesis typically involves converting 4-methoxycinnamic acid to its chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, the Knoevenagel condensation method has been employed to synthesize (E)-4-methoxycinnamic acid, which can then undergo chlorination. Key factors include maintaining a moisture-free environment, controlling reaction temperature (e.g., reflux in dry dichloromethane), and using catalytic dimethylformamide (DMF) to enhance reactivity. Post-synthesis purification via vacuum distillation or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups, such as the C=O stretch of the acyl chloride (~1800 cm⁻¹) and the methoxy group (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural details, including the trans-configuration of the double bond (J ≈ 16 Hz for vicinal protons) and aromatic substitution patterns. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 196 for [M+H]⁺). Thermal analysis (e.g., DSC) can also monitor phase transitions, as seen in its crystalline-to-isotropic transitions at ~190°C .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its irritant properties (skin, eye, and respiratory tract), use personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with copious water and seek medical attention. Store the compound in a cool, dry place, away from moisture and incompatible substances (e.g., bases, oxidizing agents) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in halogenation reactions?

Computational studies using DFT and MP2 methods have shown that reactions with Cl₂ or HOCl are thermodynamically favorable. For instance, the electron-withdrawing methoxy group stabilizes intermediates via resonance, lowering activation barriers. Researchers can model reaction pathways, calculate Gibbs free energy changes, and predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .

Q. What role does this compound play in synthesizing UV-protective materials?

The chloride derivative serves as a precursor for esters (e.g., ethyl 4-methoxycinnamate) used in UV filters. These esters absorb UV-A/UV-B radiation by conjugating the π-electrons of the cinnamoyl group. Experimental protocols involve coupling the chloride with alcohols (e.g., ethanol) in the presence of a base (e.g., triethylamine) to minimize side reactions. The resulting compounds are incorporated into polymers or coatings, with efficacy validated via UV-Vis spectroscopy and photostability assays .

Q. How can isotopic labeling of this compound elucidate metabolic pathways in plant cell cultures?

Feeding ¹³C- or ¹⁴C-labeled this compound to Vanilla planifolia cell suspensions allows tracking its conversion into metabolites like 4-hydroxybenzoic acid. Liquid chromatography-mass spectrometry (LC-MS) and radioisotope tracing quantify metabolic flux. Enzymatic studies (e.g., using phenylpropanoid pathway inhibitors) can identify rate-limiting steps, such as O-demethylation by cytochrome P450 enzymes .

Q. How do structural modifications of this compound influence its antibacterial activity?

Modifying the acyl chloride group to amides or hydrazides enhances bioactivity. For example, coupling with amines generates derivatives with improved membrane permeability. Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, combined with molecular docking studies, reveal interactions with bacterial enzymes (e.g., DNA gyrase). Structure-activity relationship (SAR) models optimize substituent effects on potency .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 170–173°C vs. higher values) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to verify phase transitions and high-performance liquid chromatography (HPLC) to assess purity .

- Experimental Design : For kinetic studies of halogenation, employ stopped-flow techniques with UV-Vis monitoring to capture transient intermediates. Compare computational predictions with experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.